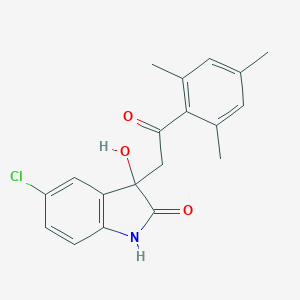![molecular formula C20H22N2O3 B214705 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, commonly referred to as DMHP, is a synthetic indole derivative that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DMHP is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. DMHP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DMHP has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, decrease oxidative stress, and improve cognitive function. DMHP has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMHP in lab experiments is its potential therapeutic applications. It has been found to exhibit a variety of beneficial effects and may be useful in the development of new drugs. However, DMHP is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. Additionally, the mechanism of action of DMHP is not fully understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on DMHP. One area of interest is the development of DMHP-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of DMHP, which may provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of DMHP in humans.
Métodos De Síntesis
The synthesis of DMHP involves the reaction between 4-(dimethylamino)benzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain DMHP as a solid precipitate. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DMHP has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that DMHP exhibits antitumor, anti-inflammatory, and antioxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-[2-[4-(dimethylamino)phenyl]-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H22N2O3/c1-4-22-17-8-6-5-7-16(17)20(25,19(22)24)13-18(23)14-9-11-15(12-10-14)21(2)3/h5-12,25H,4,13H2,1-3H3 |
Clave InChI |
GJVIWWNBXLBCKL-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N(C)C)O |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214623.png)
![2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B214628.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)

![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)